molecular formula C12H10ClNO2 B11870450 Methyl 6-chloro-2-methylquinoline-3-carboxylate CAS No. 185501-93-3

Methyl 6-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B11870450
CAS No.: 185501-93-3
M. Wt: 235.66 g/mol
InChI Key: FTICWUHEUGNFBR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-2-methylquinoline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline-3-carboxylic acid
  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 7-Chloro-8-methylquinoline-3-carboxylic acid
  • 5-Chloro-8-methylquinoline-3-carboxylic acid
  • 6-Ethyl-2-methylquinoline-3-carboxylic acid

Uniqueness

Methyl 6-chloro-2-methylquinoline-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its acid counterparts. The presence of the chlorine atom also enhances its potential for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

185501-93-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 6-chloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)6-8-5-9(13)3-4-11(8)14-7/h3-6H,1-2H3

InChI Key

FTICWUHEUGNFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)OC

Origin of Product

United States

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